2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile
CAS No.: 146724-14-3
Cat. No.: VC21261522
Molecular Formula: C13H7N3S2
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146724-14-3 |
|---|---|
| Molecular Formula | C13H7N3S2 |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H |
| Standard InChI Key | OVSVLYYYOWAQTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N |
Introduction
Chemical Structure and Properties
Structural Composition
2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile consists of a benzothiazole ring system connected via a sulfur bridge to a nicotinonitrile unit. This arrangement creates a molecule with multiple heteroatoms (nitrogen and sulfur) that contribute to its chemical reactivity and potential biological interactions. The compound features three nitrogen atoms: one in the benzothiazole ring, one in the pyridine portion, and one in the nitrile group .
Molecular Identification
The compound possesses distinct chemical identifiers that facilitate its recognition and categorization in chemical databases. Table 1 presents the key molecular identifiers of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile.
Table 1: Molecular Identifiers of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₇N₃S₂ |
| Molecular Weight | 269.3 g/mol |
| CAS Number | 146724-14-3 |
| PubChem CID | 9993236 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile |
| InChI | InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H |
| InChIKey | OVSVLYYYOWAQTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N |
Synthesis Pathways
General Synthetic Approaches
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile typically involves nucleophilic substitution reactions. Based on analogous compounds, one common approach involves the reaction of 2-mercaptobenzothiazole with appropriately substituted halogenated nicotinonitrile derivatives in the presence of a base .
Structure Confirmation Methods
The structural confirmation of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile typically employs multiple spectroscopic techniques. For related compounds, IR spectroscopy confirms the presence of the nitrile group through characteristic absorption bands in the 2200-2240 cm⁻¹ region. NMR spectroscopy provides detailed information about the aromatic protons and their coupling patterns, while mass spectrometry confirms the molecular weight and fragmentation pattern .
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile would display signals corresponding to the aromatic protons in both the benzothiazole and pyridine rings. Based on related heterocyclic compounds, the benzothiazole protons typically resonate between 7.3-8.1 ppm, while the pyridine protons often appear between 7.0-8.5 ppm. The exact coupling patterns and chemical shifts would provide valuable structural confirmation .
Mass Spectrometry
Mass spectrometric analysis of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile would be expected to show a molecular ion peak at m/z 269, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the nitrile group and cleavage of the thioether bond, resulting in characteristic fragment ions that further confirm the structure .
Biological and Pharmaceutical Applications
Agricultural Applications
Similar to its related isomer 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile, the compound may exhibit pesticidal properties. Benzothiazole derivatives have demonstrated insecticidal activity against various agricultural pests. The compound's heterocyclic structure potentially enables interaction with essential enzymes in pest metabolism, leading to growth inhibition or mortality.
Structure-Activity Relationships
Key Structural Features
The biological activity of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile likely depends on specific structural features that influence its interaction with biological targets. The benzothiazole ring provides a rigid, planar structure that can participate in π-π stacking interactions with aromatic amino acid residues in proteins. The thioether linkage introduces flexibility, potentially allowing the molecule to adopt conformations that maximize binding to receptor sites. The nitrile group serves as both a hydrogen bond acceptor and a modulator of electronic properties within the molecule .
Comparison with Structural Isomers
2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile differs from its isomer 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile in the position of the nitrile group on the pyridine ring. This positional difference likely influences the electronic distribution, dipole moment, and consequently, the binding affinity to biological targets. Comparative studies of such isomers could provide valuable insights into the structure-activity relationships of these compounds .
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